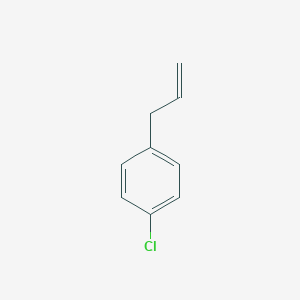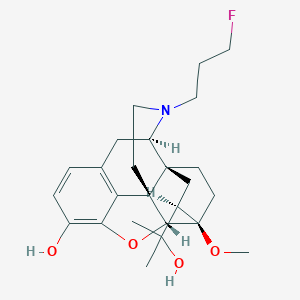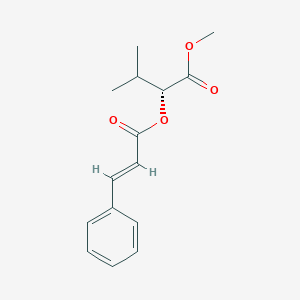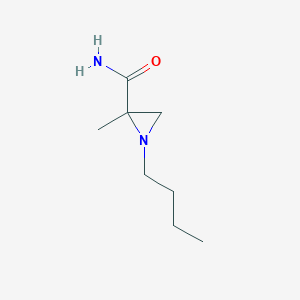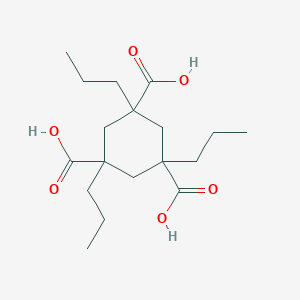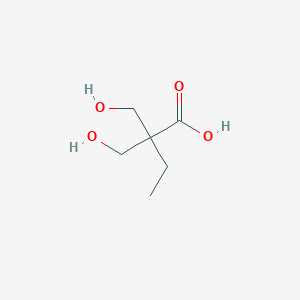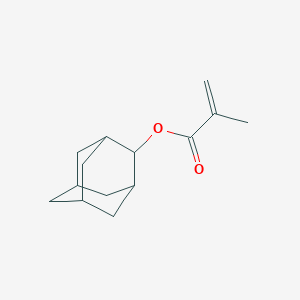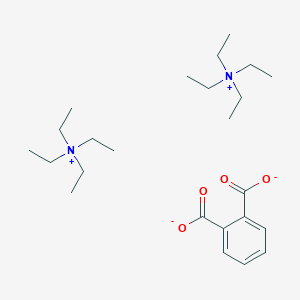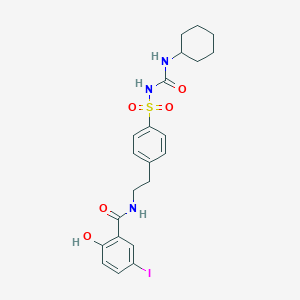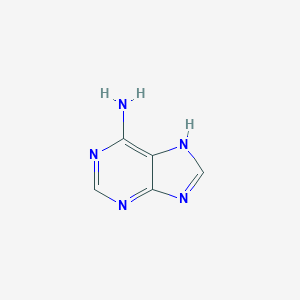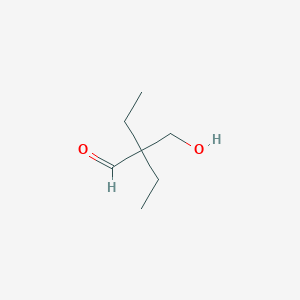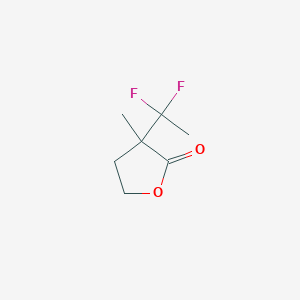
3-(1,1-Difluoroethyl)-3-methyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1-Difluoroethyl)-3-methyloxolan-2-one, also known as 'Difluoroacetyl methyl carbonate' (DFAMC), is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the synthesis of various organic compounds.
Mecanismo De Acción
The difluoroacetyl group in DFAMC can react with various nucleophiles such as alcohols, amines, and thiols to form difluoroacetylated products. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the difluoroacetylated product. The reaction is catalyzed by a base such as triethylamine, which helps in the formation of the tetrahedral intermediate.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of DFAMC. However, it has been reported that difluoroacetylated products obtained from DFAMC can exhibit potent biological activity. For example, difluoroacetylated amino acids have been shown to exhibit antitumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFAMC has several advantages as a reagent in organic synthesis. It is relatively easy to synthesize and handle, and it can be used to introduce the difluoroacetyl group into various compounds. However, DFAMC has some limitations as well. It is a toxic and hazardous chemical, and proper precautions should be taken while handling it. Additionally, the reaction of DFAMC with nucleophiles can be slow and may require longer reaction times.
Direcciones Futuras
DFAMC has potential applications in the synthesis of various organic compounds, and there are several future directions that can be explored to further enhance its utility. One possible direction is the development of more efficient and selective difluoroacetylation reactions using DFAMC. Another direction is the synthesis of difluoroacetylated products with specific biological activities, which can be used as potential drug candidates. Furthermore, the use of DFAMC in the synthesis of functional materials such as polymers and catalysts can also be explored.
Métodos De Síntesis
DFAMC can be synthesized by the reaction of difluoroacetic acid with dimethyl carbonate in the presence of a base such as triethylamine. The reaction proceeds at room temperature and yields DFAMC as a colorless liquid with a boiling point of 100-101°C.
Aplicaciones Científicas De Investigación
DFAMC has been widely used as a reagent in organic synthesis due to its ability to act as a difluoroacetylating agent. It can be used to introduce the difluoroacetyl group into various compounds, which can then be further modified to synthesize new organic molecules. DFAMC has been used in the synthesis of various natural products, pharmaceuticals, and functional materials.
Propiedades
Número CAS |
131147-39-2 |
|---|---|
Nombre del producto |
3-(1,1-Difluoroethyl)-3-methyloxolan-2-one |
Fórmula molecular |
C7H10F2O2 |
Peso molecular |
164.15 g/mol |
Nombre IUPAC |
3-(1,1-difluoroethyl)-3-methyloxolan-2-one |
InChI |
InChI=1S/C7H10F2O2/c1-6(7(2,8)9)3-4-11-5(6)10/h3-4H2,1-2H3 |
Clave InChI |
SPLYYSRLBQTVET-UHFFFAOYSA-N |
SMILES |
CC1(CCOC1=O)C(C)(F)F |
SMILES canónico |
CC1(CCOC1=O)C(C)(F)F |
Sinónimos |
alpha-(1,1,-difluoroethyl)-alpha-methyl-gamma-butyrolactone alpha-DFGBL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



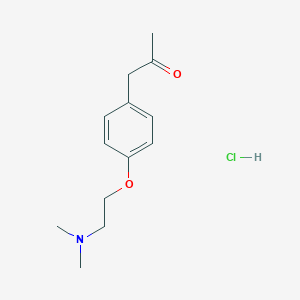
![1H,3H-Thiazolo[3,4-a]benzimidazole, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B159899.png)
![N-[2-(diethylamino)ethyl]-4-nitrobenzamide](/img/structure/B159901.png)
